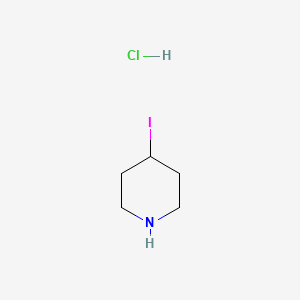

4-Iodopiperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Iodopiperidine hydrochloride is a chemical compound with the CAS Number: 1353979-67-5 . It has a molecular weight of 247.51 . It is typically stored at room temperature and is a solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10IN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H . This code provides a specific identifier for the molecular structure of the compound.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 247.51 .

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

- Aza-Prins Cyclization: 4-Iodopiperidines can be prepared using aza-Prins cyclization, a method employing a catalytic amount of gallium(III) iodide and iodine, providing good yields and high selectivity under mild conditions. This technique represents the first report of preparing 4-iodopiperidines through aza-Prins cyclization (Yadav et al., 2008).

Biological and Chemical Properties

- Aminoacridine Derivatives: The synthesis of aminoacridine derivatives, including 4-iodo analogs, has been studied for their biological properties, particularly in the field of antitumor agents. These derivatives have been used to explore cellular uptake and distribution using techniques like fluorescence microscopy and dynamic secondary ion mass spectrometry (Peixoto et al., 2009).

Chemical Reactions and Functionalization

- Deprotonation and Functionalization of Halopyridines: Deprotonation studies using halopyridines, including 4-iodopyridines, show that they undergo selective reactions, offering potential as building blocks for pharmaceutical research. These compounds can undergo nucleophilic displacement, allowing the introduction of various functional groups, which is significant for creating new chemical structures (Bobbio & Schlosser, 2001).

Analytical Techniques

- Quantification in Pharmaceutical Analysis: 4-Iodopiperidine derivatives are used in analytical methods for identifying and quantifying genotoxic impurities in pharmaceutical substances, like Rilpivirine hydrochloride. Advanced techniques like high-performance liquid chromatography are employed for this purpose (Dumbre et al., 2022).

Radiochemistry

- Synthesis of Radioactive Compounds: 4-Iodopiperidine derivatives have been synthesized with radioactive iodine (I-131) for biological studies, such as exploring body distribution in animal models. This synthesis aids in understanding the pharmacokinetics and biodistribution of these compounds (Braun et al., 1977).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Piperidine derivatives, which include 4-iodopiperidine hydrochloride, are known to play a significant role in the pharmaceutical industry .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for various biological processes .

Result of Action

Piperidine derivatives have been reported to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of certain cells .

Eigenschaften

IUPAC Name |

4-iodopiperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN.ClH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYJSBKHQLVCND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2615339.png)

![N-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylprop-2-enamide](/img/structure/B2615344.png)

![1-(7-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2615347.png)

![3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615355.png)

![(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/no-structure.png)

![3-(2-ethoxyethyl)-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2615360.png)